Boc-allo-Ile-OH

Catalog No.
S679578
CAS No.
35264-07-4
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-allo-Ile-OH

CAS Number

35264-07-4

Product Name

Boc-allo-Ile-OH

IUPAC Name

(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1

InChI Key

QJCNLJWUIOIMMF-SFYZADRCSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-allo-Ile-OH;35264-07-4;BOC-L-allo-Isoleucine;Boc-L-alloisoleucine;BOC-alloisoleucine;PubChem15616;15532_ALDRICH;SCHEMBL3205842;15532_FLUKA;CTK8B3051;MolPort-003-926-835;QJCNLJWUIOIMMF-SFYZADRCSA-N;ZINC1576248;ANW-41690;AKOS015892637;AM81864;AK174594;KB-48316;N-(tert-Butyloxycarbonyl)-L-alloisoleucine;Z5851;K-7999;L-Alloisoleucine,N-[(1,1-dimethylethoxy)carbonyl]-;(2S,3R)-2-tert-butoxycarbonylamino-3-methyl-pentanoicacid

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
  • Peptide Synthesis: Proteins are long chains of amino acids linked together in a specific order. Boc-allo-Ile-OH can be a valuable tool for scientists synthesizing peptides, which are short chains of amino acids. The "Boc" group (tert-butyloxycarbonyl) is a protecting group that shields the isoleucine's side chain during peptide bond formation. Once the peptide chain is built, the Boc group can be removed to reveal the functional isoleucine side chain [Source: Organic Chemistry Portal ]
  • Study of Protein-Protein Interactions: Understanding how proteins interact with each other is crucial in many biological processes. Scientists can introduce Boc-allo-Ile-OH into specific locations within a protein to study how these modifications affect protein-protein interactions [Source: National Institutes of Health (.gov) ]

Boc-allo-Ile-OH, also known as N-Boc-allo-isoleucine, is a protected amino acid with the molecular formula C12H23NO4 and a molecular weight of approximately 245.31 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of the amino acid during

, particularly in peptide synthesis:

  • Deprotection Reaction: The Boc group can be removed under acidic conditions to yield the free amino acid, allowing for further reactions or incorporation into peptides.
  • Coupling Reactions: It can be coupled with other amino acids or peptide fragments using coupling agents like carbodiimides, facilitating the formation of peptide bonds.
  • Asymmetric Synthesis: Boc-allo-Ile-OH can undergo asymmetric transformations, making it useful for synthesizing chiral compounds .

The synthesis of Boc-allo-Ile-OH typically involves several steps:

  • Protection of Isoleucine: Isoleucine is reacted with Boc anhydride to introduce the protecting group.
  • Purification: The product is purified using techniques such as chromatography to ensure high purity levels for subsequent reactions.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Boc-allo-Ile-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides in research and pharmaceutical applications.
  • Chemical Biology: It aids in studying protein interactions and functions by providing modified amino acids that can be incorporated into proteins.
  • Drug Development: Compounds derived from Boc-allo-Ile-OH are explored for therapeutic applications, particularly in developing peptides that target specific biological pathways .

Interaction studies involving Boc-allo-Ile-OH derivatives often focus on their binding affinities and activities against specific biological targets, such as ion channels or receptors. These studies help elucidate the role of specific amino acids in biological processes and contribute to understanding how modifications can enhance or inhibit biological activity .

Boc-allo-Ile-OH shares similarities with several other protected amino acids and derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Aspects
Boc-IsoleucineStandard isoleucine with a Boc groupMore widely used due to its natural occurrence
Boc-LeucineLeucine derivative with a Boc groupLarger side chain compared to allo-isoleucine
N-Boc-D-AlanineAlanine derivative with a Boc groupSmaller side chain; often used as a control
Boc-ThreonineThreonine derivative with a Boc groupContains a hydroxyl group; different reactivity

The uniqueness of Boc-allo-Ile-OH lies in its specific stereochemistry and branched structure, which can influence the folding and function of peptides synthesized from it, making it valuable for specialized applications in peptide chemistry .

XLogP3

1.6

Wikipedia

Boc-L-alloisoleucine

Dates

Modify: 2023-08-15

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